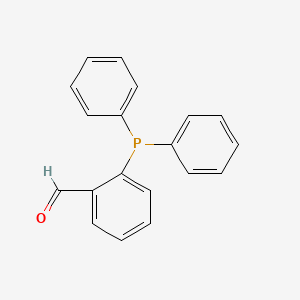
2-(Diphenylphosphino)benzaldehyde
Cat. No. B1302527
M. Wt: 290.3 g/mol
InChI Key: DRCPJRZHAJMWOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06759559B2
Procedure details


After 5.9 ml of triethylamine (43 mmol) and 334 mg of tetrakis(triphenylphosphine)palladium have been added, 5 ml of 2-bromobenzaldehyde (43 mmol) and 11.15 ml of diphenylphosphine (64.5 mmol) are refluxed in 150 ml of absolute toluene under a protective gas atmosphere in a three-necked flask equipped with a reflux condenser. Triethylamine hydrobromide precipitates as a white solid over the course of the reaction. After 12 hours, the reaction solution is filtered, washed three times with saturated ammonium hydrochloride solution and saturated sodium chloride solution and the solvent is removed in a rotary evaporator. The resultant crude product is recrystallised from methanol. Yield 10.61 g (85% of theoretical).





Identifiers


|
REACTION_CXSMILES
|
C(N(CC)CC)C.Br[C:9]1[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=1[CH:11]=[O:12].[C:17]1([PH:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:24]1([P:23]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)[C:9]2[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=2[CH:11]=[O:12])[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1 |^1:40,42,61,80|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
334 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Step Two
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=O)C=CC=C1
|
|
Name
|
|
|
Quantity
|
11.15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)PC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a reflux condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Triethylamine hydrobromide precipitates as a white solid over the course of the reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction solution is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed three times with saturated ammonium hydrochloride solution and saturated sodium chloride solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed in a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant crude product is recrystallised from methanol
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=C(C=O)C=CC=C1)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
